molecular formula C16H16O2 B14220481 (2R)-2-(Benzyloxy)-1-phenylpropan-1-one CAS No. 824390-42-3

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one

Cat. No.: B14220481
CAS No.: 824390-42-3
M. Wt: 240.30 g/mol
InChI Key: YLJDSYYCRXITBF-CYBMUJFWSA-N
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Description

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one is a chiral ketone featuring a benzyloxy group at the stereogenic C2 position and a phenyl group at the ketone-bearing C1 position. Its (R)-configuration is critical for enantioselective applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The compound is synthesized via enantioselective methods, such as copper-catalyzed reactions, to ensure high enantiomeric purity, as demonstrated in related protocols for tertiary benzylic copper complexes . Characterization typically involves IR, $^1$H NMR, and HPLC for verifying structural integrity and enantiomeric excess (e.e.) .

Properties

CAS No.

824390-42-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2R)-1-phenyl-2-phenylmethoxypropan-1-one

InChI

InChI=1S/C16H16O2/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3/t13-/m1/s1

InChI Key

YLJDSYYCRXITBF-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Benzyloxy)-1-phenylpropan-1-one typically involves the reaction of benzyl alcohol with a suitable phenylpropanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzyl alcohol, followed by the addition of the phenylpropanone derivative to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2R)-2-(Benzyloxy)-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in aromatic substituents, cyclic moieties, or additional functional groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
(2R)-2-(Benzyloxy)-1-phenylpropan-1-one Phenyl at C1, benzyloxy at C2 256.30 (calc.) Chiral ketone, no halogen substituents -
(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one 2,4-Difluorophenyl at C1 276.28 Electron-withdrawing F substituents
3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one Furyl at C1, hydroxyprop-en-one at C3 348.37 (calc.) Conjugated enone system, furan ring
(2R,5R)-5-(Benzyloxy)-2-phenyl-1,3-dioxane Dioxane ring, benzyloxy at C5 272.33 (calc.) Cyclic ether, enhanced rigidity
2-(Benzyloxy)propane-1,3-diol Diol backbone, no ketone 182.22 (calc.) Hydrophilic, non-chiral

Notes:

  • Cyclic ethers (e.g., dioxane/dioxolane derivatives) exhibit restricted conformational flexibility compared to acyclic ketones .

Spectroscopic Characterization

NMR and chromatographic data highlight structural distinctions:

Compound $^1$H NMR (CDCl$_3$) Key Signals Enantiomeric Purity (e.e.) Reference
This compound δ 7.3–7.5 (m, aromatic), δ 4.5 (q, CH-O), δ 1.6 (d, CH$_3$) >99% (HPLC)
2,4-Difluorophenyl analogue δ 7.0–7.3 (m, aromatic), δ 4.4 (q, CH-O), δ 1.5 (d, CH$_3$) Not reported
Dioxane derivatives δ 4.8–5.1 (m, OCH$_2$), δ 3.6–4.0 (m, cyclic ether protons) N/A (achiral)

Notes:

  • The 2,4-difluorophenyl analogue shows downfield-shifted aromatic protons due to fluorine’s electronegativity .
  • Chiral HPLC (e.g., Chiralpak columns) is standard for determining e.e. in enantiomeric ketones .

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